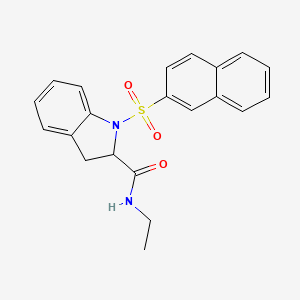![molecular formula C18H23N3OS B2707241 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034311-47-0](/img/structure/B2707241.png)
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic compound with a unique structure that has generated interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step synthetic procedures. Starting materials often include readily available organic compounds which undergo cyclization, substitution, and condensation reactions. Precise reaction conditions such as temperature, solvent, and time can vary based on the specific synthetic route chosen.
Industrial Production Methods: : Industrial synthesis might leverage scalable reactions and optimizations to ensure high yield and purity. Techniques like continuous flow reactors and solid-phase synthesis can enhance efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Introduction of oxygen or removal of hydrogen to form more oxidized products.
Reduction: : Addition of hydrogen or removal of oxygen, leading to more reduced products.
Substitution: : Replacement of one functional group with another within the molecule.
Common Reagents and Conditions
Oxidizing agents: : e.g., potassium permanganate.
Reducing agents: : e.g., lithium aluminum hydride.
Substitution reactions: : using nucleophiles or electrophiles under specific solvent and temperature conditions.
Major Products: : The reactions typically yield derivatives of the parent compound with modifications at specific positions, maintaining the core structure.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of complex molecules. Biology : Investigated for its interactions with biological macromolecules. Medicine Industry : Utilized in the development of new materials with unique properties.
Mechanism of Action
Mechanism: : The compound's mechanism of action can involve interaction with specific molecular targets, potentially binding to proteins or receptors, thereby modulating their function. Molecular Targets and Pathways : May engage in pathways involving neurotransmitter systems, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-imidazol-1-yl)ethanone
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
Uniqueness: : Compared to similar compounds, 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone may exhibit distinct pharmacological profiles and chemical reactivity, due to its unique substitution pattern and molecular structure. Each variant offers potential nuances in biological activity, making it a compound of significant interest for further exploration.
The compound's multifaceted nature positions it as a notable subject in scientific research, with applications spanning across various disciplines. Its preparation, reactions, and applications warrant further study to fully realize its potential.
Properties
IUPAC Name |
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(14-19-7-1-2-8-19)20-9-3-16(4-10-20)21-11-5-17-15(13-21)6-12-23-17/h1-2,6-8,12,16H,3-5,9-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXIPOKGNQCWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

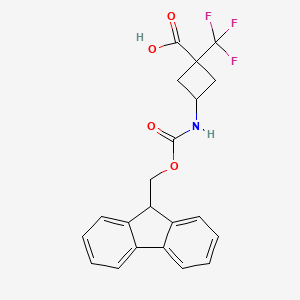

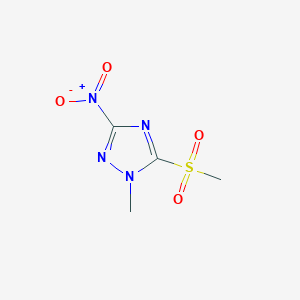
![(E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2707167.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B2707168.png)
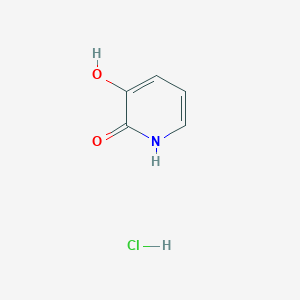

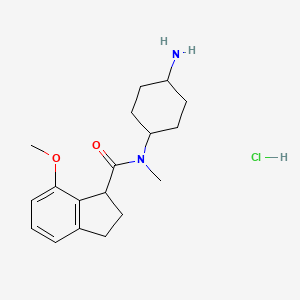

![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2707175.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B2707176.png)
